

Application Note: High-Fidelity Functionalization of 2-Bromo-D-Phenylalanine

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Compound of Interest

Compound Name: 2-Bromo-D-phenylalanine

CAS No.: 267225-27-4

Cat. No.: B556783

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Strategic Synthesis of Sterically Constrained & Protease-Resistant Peptide Building Blocks Executive Summary & Strategic Rationale

2-Bromo-D-phenylalanine (2-Br-D-Phe) represents a high-value "chiral scaffold" in modern drug discovery. Unlike its para- or meta- substituted counterparts, the ortho- (2-position) bromine offers unique steric properties that restrict bond rotation, enabling the synthesis of atropisomeric biaryls and conformationally constrained peptides. Furthermore, the D-configuration confers inherent resistance to endogenous proteases, significantly extending the half-life of peptide therapeutics.

This guide details the transformation of 2-Br-D-Phe into complex non-natural amino acids via Palladium-catalyzed cross-coupling. The protocols prioritize enantiomeric retention (preventing racemization of the

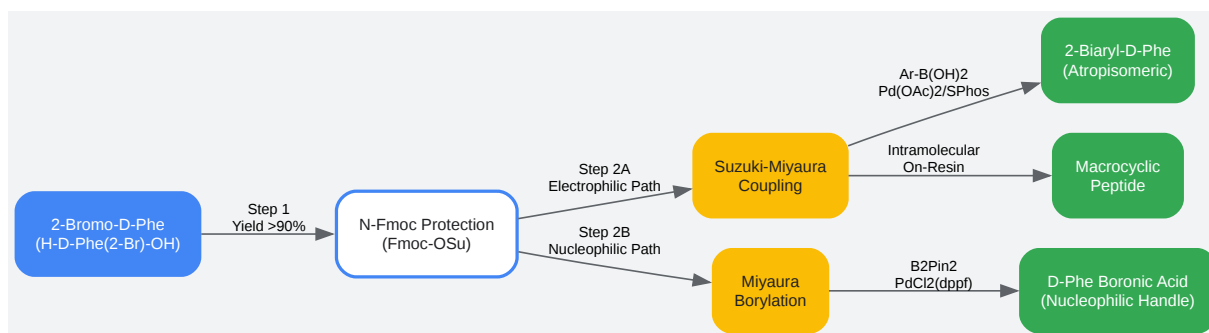
-carbon) and handling the steric hindrance of the ortho-position.

Core Applications

- Peptidomimetics: Creating "kinked" peptide backbones to lock bioactive conformations.
- Stapled Peptides: On-resin cyclization via intramolecular cross-coupling.
- PET Imaging: Late-stage radio-labeling via organometallic precursors.

Experimental Workflow Overview

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.



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Figure 1: Divergent synthesis workflow. The Fmoc-protected intermediate serves as the central hub for both electrophilic and nucleophilic functionalization strategies.

Protocol 1: Chemoselective Fmoc-Protection

Rationale: Direct metal-catalyzed coupling on free amino acids is possible but often results in poor solubility and catalyst poisoning (N-coordination). Protecting the amine with Fmoc (9-fluorenylmethoxycarbonyl) ensures solubility in organic solvents (DMF/Toluene) required for high-temperature cross-coupling and prepares the building block for Solid Phase Peptide Synthesis (SPPS).

Reagents:

- **2-Bromo-D-phenylalanine** (1.0 equiv)
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)
- NaHCO₃ (2.5 equiv)
- Solvent: Acetone/Water (1:1 v/v)

Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask, dissolve 2-Bromo-D-Phe (5.0 g, 20.5 mmol) and NaHCO₃ (4.3 g, 51.2 mmol) in Water (50 mL). Stir until clear.
- **Addition:** Add Acetone (50 mL) to the aqueous solution. Cool to 0°C on an ice bath.
- **Reaction:** Add Fmoc-OSu (7.6 g, 22.5 mmol) portion-wise over 15 minutes.
- **Incubation:** Remove ice bath and stir at Room Temperature (RT) for 12 hours. Monitor via TLC (System: CHCl₃/MeOH/AcOH 90:8:2).
- **Work-up:** Evaporate acetone under reduced pressure (rotary evaporator, <40°C).
- **Acidification:** Carefully acidify the remaining aqueous solution to pH 2.0 using 1N HCl. The product will precipitate as a white solid.
- **Isolation:** Filter the precipitate, wash with cold water (3x 50 mL), and dry in a vacuum desiccator over P₂O₅.
- **QC Check:** 1H-NMR (DMSO-d₆) should show the characteristic Fmoc doublets at 7.89 and 7.65 ppm.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The ortho-bromine is sterically hindered. Standard ligands (e.g., PPh₃) often fail or require harsh conditions that cause racemization. We utilize SPhos (2-Dicyclohexylphosphino-

2',6'-dimethoxybiphenyl), a Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides and promote reductive elimination.

Critical Parameter: Use a mild base (K₃PO₄) instead of strong alkoxides to prevent deprotonation of the chiral

-proton.

Reagents:

- Fmoc-2-Br-D-Phe-OH (1.0 equiv)
- Aryl Boronic Acid (1.5 equiv)
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: SPhos (10 mol%)
- Base: K₃PO₄ (3.0 equiv, anhydrous)
- Solvent: Toluene/Water (10:1) – Biphasic system is crucial for solubility turnover.

Step-by-Step Methodology:

- Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).
- Loading: Add Fmoc-2-Br-D-Phe-OH (1 mmol), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂ (11 mg), SPhos (41 mg), and K₃PO₄ (636 mg).
- Solvation: Add degassed Toluene (10 mL) and Water (1 mL).
- Reaction: Seal the tube and heat to 80°C for 12–16 hours with vigorous stirring.
 - Note: Do not exceed 90°C to minimize racemization risk.
- Quench: Cool to RT. Dilute with EtOAc (30 mL) and acidify with 1N HCl to pH 3.
- Extraction: Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

- Purification: Flash column chromatography (Hexane/EtOAc + 1% AcOH).

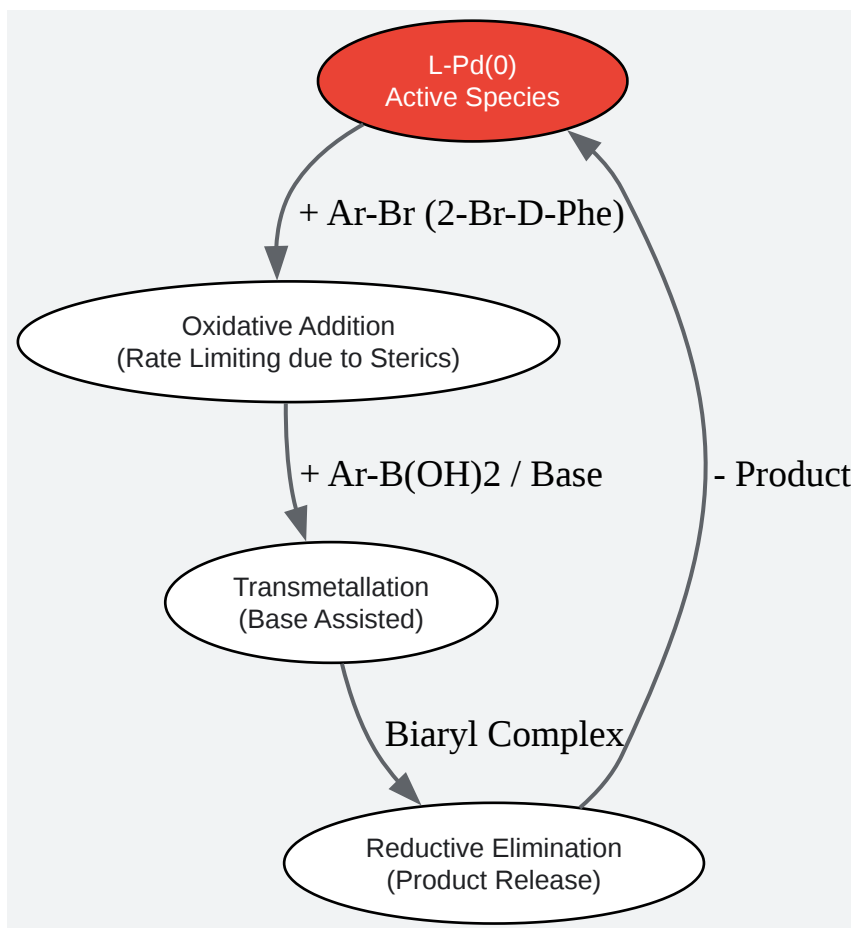
Data Summary: Ligand Efficiency Comparison

| Ligand | Yield (%) | Enantiomeric Excess (% ee) | Notes |
|--------|-----------|----------------------------|--|
| SPhos | 92% | >98% | Best for steric bulk; rapid conversion. |
| XPhos | 88% | >98% | Good alternative; slightly slower kinetics. |
| PPh3 | 35% | 90% | Poor conversion; significant homocoupling. |

| dppe | 60% | 95% | Moderate yield; difficult purification. |

Mechanism & Troubleshooting

The success of this protocol relies on the catalytic cycle facilitated by the bulky, electron-rich phosphine ligand.



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Figure 2: Catalytic Cycle.[1] SPhos (L) is critical at the Oxidative Addition step to overcome the steric clash of the ortho-bromine.

Self-Validating QC Steps

- Racemization Check (Marfey's Method):
 - Hydrolyze a small aliquot of the product (6N HCl, 110°C, 1h).
 - Derivatize with FDAA (Marfey's Reagent).
 - Analyze via HPLC (C18 column). If a split peak or diastereomer is observed, the reaction temperature was too high or the base too strong.
- Debromination Check:

- Monitor for the formation of unsubstituted Fmoc-D-Phe-OH (via hydrodehalogenation). If observed (>5%), reduce reaction time and ensure strict oxygen-free conditions.

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